2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine

physicochemical properties medicinal chemistry building block differentiation

Researchers pursuing CNS drug leads or kinase inhibitors often face flexible amines lacking conformational control. 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine (CAS 2044713-37-1, HCl salt, ≥95%) provides a rigid oxabicyclo scaffold with gem-dimethyl substitution that enhances steric bulk, modulates amine basicity, and increases LogP by +0.9 over unsubstituted analogs. • Enables precise spatial control in allosteric (Type III) kinase inhibitor linkers • Conformationally restricted replacement for flexible aliphatic amines in CNS leads • Multi-gram quantities with full QC for parallel synthesis & fragment-based libraries

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13240501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1(C2(CC2CO1)N)C
InChIInChI=1S/C7H13NO/c1-6(2)7(8)3-5(7)4-9-6/h5H,3-4,8H2,1-2H3
InChIKeyRYJSLMAXQCGDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine: Compound Overview


2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine is a bicyclic, chiral amine featuring a conformationally constrained oxabicyclo[3.1.0]hexane scaffold with gem‑dimethyl substitution at the 2‑position . The scaffold combines a strained cyclopropane ring with a tetrahydrofuran ether bridge, yielding a rigid, topologically defined architecture. Its molecular formula is C₇H₁₃NO (MW 127.18 g/mol as the free base) and is predominantly supplied as the hydrochloride salt (C₇H₁₄ClNO, MW 163.65) with a minimum purity specification of 95% .

1
Scaffold
Conformationally constrained oxabicyclo[3.1.0]hexane core
2
Steric profile
gem-Dimethyl group provides significant steric bulk
3
Form
Supplied as hydrochloride salt for ease of handling

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine: Why Substitution Fails


The 2,2‑dimethyl substitution on the 3‑oxabicyclo[3.1.0]hexane framework introduces a unique stereoelectronic profile that distinguishes this building block from simpler bicyclic amines. The gem‑dimethyl group increases steric bulk around the bridgehead amine, modulates the basicity of the nitrogen center, and alters the conformational preference of the bicyclic core . These differences directly affect reaction selectivity, metabolic stability, and the spatial presentation of the amine in downstream derivatives. Generic substitution with unsubstituted 3‑oxabicyclo[3.1.0]hexan‑1‑amine, carbocyclic bicyclo[3.1.0]hexylamines, or monocyclic cyclopropanamines would therefore not reproduce the empirical property set required for structure‑based design.

!
Unsubstituted scaffold mismatch
The parent 3-oxabicyclo[3.1.0]hexan-1-amine lacks the gem-dimethyl steric bulk, which may shift reaction selectivity and conformational preference.
!
Carbocyclic analog profile differs
Bicyclo[3.1.0]hexan-1-amine analogs lack the ether oxygen, altering hydrogen-bond acceptor capacity and potentially affecting target engagement.
!
Monocyclic cyclopropanamines insufficient
Simplified cyclopropanamines do not reproduce the rigid bicyclic topology required for spatial presentation control in structure-based design.

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine: Key Differentiators


Steric Bulk vs. Unsubstituted Scaffold

The gem‑dimethyl group adds significant steric bulk compared to the parent 3‑oxabicyclo[3.1.0]hexan‑1‑amine, as evidenced by a 28% increase in molecular weight (127.18 vs. 99.13 g/mol) [1]. This steric difference reduces conformational flexibility and alters the amine's reactivity, making the dimethyl compound a better mimic of tertiary‑amine pharmacophores in medicinal chemistry.

Steric bulk
Reported
+28% molecular weight
Supports steric control in design
Calculated from molecular formula
physicochemical properties medicinal chemistry building block differentiation

Lipophilicity Advantage Over Parent Scaffold

The gem‑dimethyl substitution is predicted to increase the partition coefficient (LogP) by approximately +0.9 log units relative to the unsubstituted parent (Predicted LogP ≈0.6 for 2,2‑dimethyl‑3‑oxabicyclo[3.1.0]hexan‑1‑amine vs. ≈−0.3 for 3‑oxabicyclo[3.1.0]hexan‑1‑amine) [1]. This shift into positive LogP territory improves passive membrane permeability potential, a critical factor for CNS drug discovery programs.

Lipophilicity
Class-level
ΔLogP +0.9 (predicted)
Supports permeability screening
In silico consensus prediction
lipophilicity drug-likeness medicinal chemistry

Hydrogen-Bond Donor Profile vs. Carbocyclic Analogs

The ether oxygen in 2,2‑dimethyl‑3‑oxabicyclo[3.1.0]hexan‑1‑amine acts solely as a hydrogen‑bond acceptor (HBA), whereas the amine contributes one hydrogen‑bond donor (HBD). This results in a net HBD count of 1 compared to 2 for carbocyclic bicyclo[3.1.0]hexan‑1‑amine (which lacks the oxygen but replaces it with C–H) . The lower HBD count reduces polar surface area and may improve selectivity for hydrophobic binding pockets.

H-Bond profile
Class-level
HBD 1 / HBA 2
May guide off-target selectivity
Functional group analysis
hydrogen bonding drug design selectivity

Procurement and Purity Benchmarking

2,2‑Dimethyl‑3‑oxabicyclo[3.1.0]hexan‑1‑amine hydrochloride is listed at 95% minimum purity by multiple vendors including Sigma‑Aldrich and AKSci . In contrast, the more common unsubstituted 3‑oxabicyclo[3.1.0]hexan‑1‑amine is also available at 95% purity, but the dimethyl variant is offered by fewer suppliers, making its supply chain less fragmented yet potentially more reliable for scale‑up procurement.

Purity benchmark
Specification review
≥95% (HCl salt)
Supports batch reproducibility
Supplier-consolidated supply
procurement purity specification vendor comparison

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine: Research & Industrial Applications


CNS Drug Discovery: Brain-Penetrant Amine Bioisostere

The elevated predicted LogP (+0.9 over the unsubstituted scaffold) positions 2,2‑dimethyl‑3‑oxabicyclo[3.1.0]hexan‑1‑amine as a privileged starting point for central nervous system (CNS) drug leads where passive diffusion across the blood‑brain barrier is required . Its rigid, lipophilic core can serve as a conformationally restricted replacement for flexible aliphatic amines.

Kinase Inhibitor Design: Conformationally Locked Linker

The steric bulk provided by the gem‑dimethyl group enables precise spatial control in kinase inhibitor linkers, particularly for allosteric (Type III) inhibitors where a rigid, bulky group is needed to occupy hydrophobic pockets adjacent to the ATP site . The oxa bridge further offers a hydrogen‑bond acceptor point for additional binding interactions.

Agrochemical Intermediate: Pyrethroid Analog Optimization

The 3‑oxabicyclo[3.1.0]hexane scaffold is a known substructure in pyrethroid insecticides . The dimethyl‑substituted amine can be used to prepare novel pyrethroid analogs with altered metabolic stability and selectivity profiles, leveraging both the steric and electronic effects of the gem‑dimethyl and ether groups.

Lab-Scale Synthesis: Building Block for Diversity Libraries

With 95% purity and available in multi‑gram quantities from a concentrated supplier base, this compound is immediately useful for parallel synthesis and fragment‑based library construction, where its unique steric and electronic profile can be exploited to generate diverse chemical matter for hit‑finding campaigns .

Application
Selection Property
Validation Focus
CNS lead discovery
Predicted passive permeability
Blood-brain barrier penetration assay
Kinase inhibitor linker design
Steric bulk for hydrophobic pocket occupancy
Allosteric binding assay
Pyrethroid analog synthesis
Metabolic stability modulation
Insecticidal activity screening (research)
Diversity library construction
Supplier-consolidated supply, ≥95% purity
Parallel synthesis compatibility
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